molecular formula C9H15NO B8275488 2-Ethylcyclohexylisocyanate

2-Ethylcyclohexylisocyanate

Cat. No. B8275488
M. Wt: 153.22 g/mol
InChI Key: JRMVCFZIQDHNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995269B2

Procedure details

To a solution of 2-ethylcyclohexylamine (0.61 mmol) in methanol was added HCl (4.0 M in dioxane, 0.152 mL), and concentrated to give a residue. Phosgene solution (20% in toluene, 6.0 mL) was added, and the reaction was heated at 110° C. overnight. Toluene and excess of phosgene were removed in vacuo to give a residue.
Quantity
0.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.152 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH2:9])[CH3:2].Cl.[C:11](Cl)(Cl)=[O:12]>CO>[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[N:9]=[C:11]=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
0.61 mmol
Type
reactant
Smiles
C(C)C1C(CCCC1)N
Name
Quantity
0.152 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Toluene and excess of phosgene were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Name
Type
Smiles
C(C)C1C(CCCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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